molecular formula C20H24N2O6S B11625752 methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate

methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate

Cat. No.: B11625752
M. Wt: 420.5 g/mol
InChI Key: USWHKLQXSJCKDL-UHFFFAOYSA-N
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Description

Methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxyphenyl group, a methylsulfonyl group, and an alanyl moiety, all of which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyaniline with a suitable reagent to introduce the ethoxy group.

    Introduction of the Methylsulfonyl Group: The intermediate is then reacted with a methylsulfonyl chloride in the presence of a base to form the methylsulfonyl derivative.

    Coupling with Alanyl Moiety: The final step involves coupling the methylsulfonyl derivative with an alanyl moiety using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate involves its interaction with specific molecular targets. The ethoxyphenyl and methylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The alanyl moiety can facilitate binding to biological macromolecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate
  • Ethyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate
  • Methyl 2-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate

Uniqueness

Methyl 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

methyl 2-[2-(4-ethoxy-N-methylsulfonylanilino)propanoylamino]benzoate

InChI

InChI=1S/C20H24N2O6S/c1-5-28-16-12-10-15(11-13-16)22(29(4,25)26)14(2)19(23)21-18-9-7-6-8-17(18)20(24)27-3/h6-14H,5H2,1-4H3,(H,21,23)

InChI Key

USWHKLQXSJCKDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C

Origin of Product

United States

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